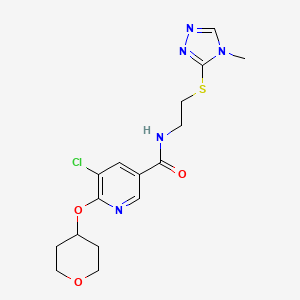![molecular formula C12H16N2O2 B2445165 N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide CAS No. 2411279-42-8](/img/structure/B2445165.png)
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide, also known as OPB-9195, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OPB-9195 is a selective inhibitor of the proteasome, which is an essential cellular complex responsible for degrading proteins that are no longer needed by the cell.
Mechanism of Action
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide works by selectively inhibiting the proteasome, which is responsible for degrading proteins that are no longer needed by the cell. By inhibiting the proteasome, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide can prevent the degradation of proteins that are essential for cell survival, leading to cell death. This mechanism of action has made N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide a promising therapeutic agent for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to induce apoptosis, or programmed cell death, leading to the death of cancer cells. In neurodegenerative diseases, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to have neuroprotective effects, preventing the death of neurons in the brain. Additionally, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has several advantages for lab experiments. It is a highly selective inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in cellular processes. Additionally, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been optimized for high yields and purity, making it easy to obtain in large quantities for lab experiments. However, there are also limitations to using N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide in lab experiments. It can be toxic to cells at high concentrations, making it difficult to use in long-term experiments. Additionally, the effects of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide on different cell types and tissues are not fully understood, making it important to carefully consider the experimental design when using this compound.
Future Directions
There are several future directions for research on N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide. One area of interest is the potential use of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide in combination with other therapeutic agents for the treatment of cancer and other diseases. Additionally, there is ongoing research on the effects of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide on different cell types and tissues, which could lead to new insights into the role of the proteasome in cellular processes. Finally, there is interest in developing new and improved proteasome inhibitors based on the structure of N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide, which could lead to the development of more effective therapeutic agents.
Synthesis Methods
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide can be synthesized using a multistep process that involves the reaction of 2-acetylpyridine with 4-bromobutylamine to form an intermediate compound. This intermediate is then reacted with propargyl bromide to form the final product, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide. The synthesis method has been optimized to produce high yields and purity of the final product.
Scientific Research Applications
N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and autoimmune disorders. In cancer research, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has shown promising results as a potential therapeutic agent for the treatment of multiple myeloma, a type of blood cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where it has been shown to have neuroprotective effects. Additionally, N-[4-(2-Oxopyridin-1-yl)butyl]prop-2-enamide has shown potential in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[4-(2-oxopyridin-1-yl)butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-8-4-6-10-14-9-5-3-7-12(14)16/h2-3,5,7,9H,1,4,6,8,10H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIJNAMDWUVDOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

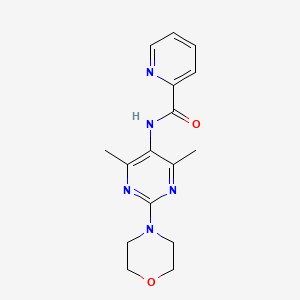
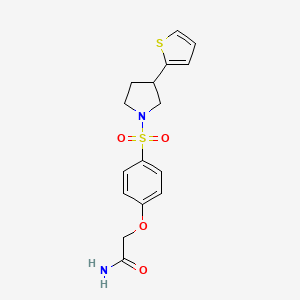


![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2445090.png)


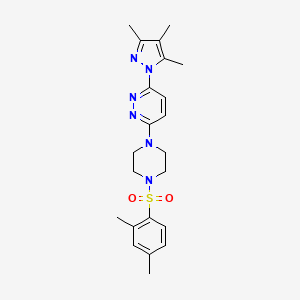
![2-[1-(2,6-Dichlorobenzyl)-4-piperidinyl]acetic acid](/img/structure/B2445095.png)
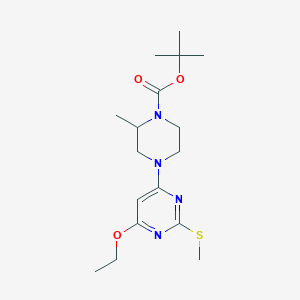
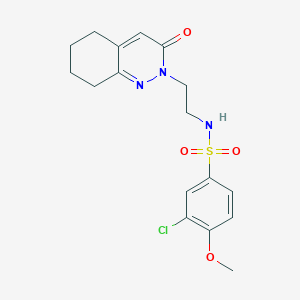
![(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2445099.png)
